N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide
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Overview
Description
“N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide” is a derivative of heterocyclic compounds . It belongs to the class of pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of such compounds often involves the condensation of specific moieties . For instance, the synthesis of related compounds has been reported to involve the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms . This core is further substituted with a piperidin-3-yl group and a cyclopropanesulfonamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its pyrrolo[2,3-d]pyrimidine core. For instance, it has been reported that the reaction of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it has been reported that a similar compound has a melting point of 287–288 °C .Mechanism of Action
Target of Action
The primary target of N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . It is also a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Mode of Action
The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . This interaction with its targets leads to the inhibition of PKB, thereby disrupting the signaling pathways it regulates .
Biochemical Pathways
The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Although active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The inhibition of PKB by this compound disrupts the signaling pathways it regulates, thereby potentially inhibiting cell proliferation and survival . Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Future Directions
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to understand the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanesulfonamide vary with different dosages in animal models . Studies are being conducted to understand any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This includes any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-19-8-6-13-14(19)16-10-17-15(13)20-7-2-3-11(9-20)18-23(21,22)12-4-5-12/h6,8,10-12,18H,2-5,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJGYXQILGMIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCCC(C3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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